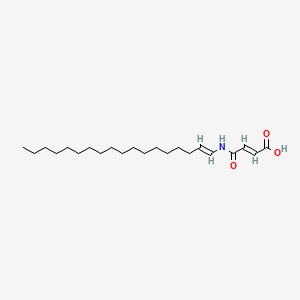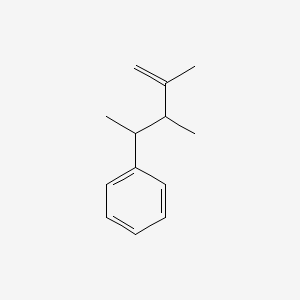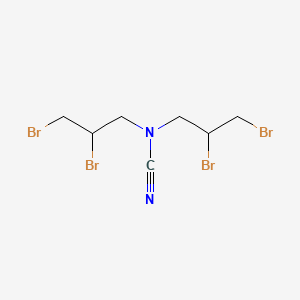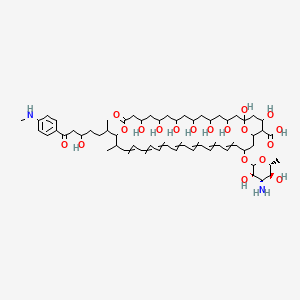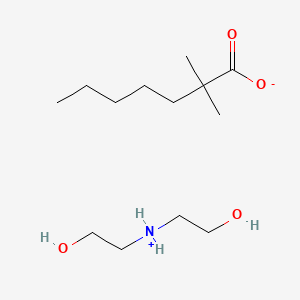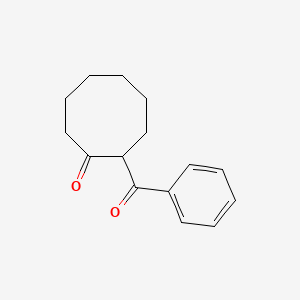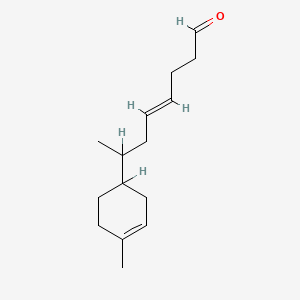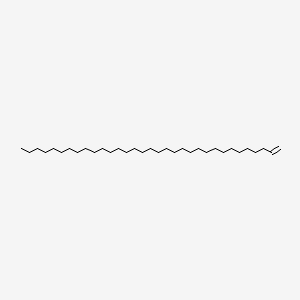![molecular formula C42H84O2 B12659740 [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and long hydrocarbon chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate typically involves several steps:
Formation of the Octadecanoate Backbone: This can be achieved through esterification reactions where octadecanoic acid reacts with an appropriate alcohol under acidic conditions.
Introduction of Chiral Centers: The chiral centers are introduced through stereoselective synthesis methods. This often involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Addition of Alkyl Groups: The ethyl, octan-3-yl, and propyl groups are introduced through alkylation reactions. These reactions typically require strong bases and alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and alkylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the ester functional group, converting it to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group. Hydrolysis in the presence of a strong base like sodium hydroxide can yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is used as a model compound to study stereoselective synthesis and chiral catalysis. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its long hydrocarbon chains and chiral centers make it a candidate for interactions with biological membranes and proteins.
Medicine
In medicine, this compound is being investigated for its potential as a drug delivery agent. Its ability to interact with lipid membranes could make it useful for delivering hydrophobic drugs.
Industry
In industry, this compound is explored for its potential use as a lubricant or surfactant. Its long hydrocarbon chains provide excellent lubrication properties, while its ester functional group can interact with various surfaces.
Mécanisme D'action
The mechanism by which [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate exerts its effects is primarily through its interactions with lipid membranes. The long hydrocarbon chains allow it to embed within the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate
- [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] dodecanoate
Uniqueness
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is unique due to its specific combination of chiral centers and long hydrocarbon chains. This gives it distinct physical and chemical properties compared to similar compounds. For example, its longer hydrocarbon chain compared to [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate provides it with higher hydrophobicity and different interaction profiles with lipid membranes.
Propriétés
Formule moléculaire |
C42H84O2 |
|---|---|
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate |
InChI |
InChI=1S/C42H84O2/c1-7-13-15-16-17-18-19-20-21-22-23-24-25-26-28-35-42(43)44-37-36-41(39(12-6)33-27-14-8-2)40(31-10-4)34-29-32-38(11-5)30-9-3/h38-41H,7-37H2,1-6H3/t38-,39+,40+,41+/m1/s1 |
Clé InChI |
ZOCUBYMFUKYASF-NSSKNNNCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H]([C@@H](CC)CCCCC)[C@@H](CCC)CCC[C@H](CC)CCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C(CC)CCCCC)C(CCC)CCCC(CC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


